Isopropyl 2-aminothiazole-4-carboxylate

Physicochemical Properties Medicinal Chemistry Drug Design

Researchers optimizing amide bond formations or developing anti-tubercular agents often face inconsistent reactivity with generic esters. Isopropyl 2-aminothiazole-4-carboxylate solves this with a balanced steric and lipophilic profile (LogP 1.24) that enhances cellular penetration versus more polar esters. - Privileged 2-aminothiazole-4-carboxylate scaffold for focused library synthesis. - Distinct isopropyl ester reactivity avoids solubility issues common with methyl/ethyl analogs. - MW 186.23 g/mol facilitates LC-MS monitoring in synthetic protocols.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Cat. No. B7549844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-aminothiazole-4-carboxylate
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CSC(=N1)N
InChIInChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9)
InChIKeyKVUIUGKJMDHXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 2-Aminothiazole-4-Carboxylate: Identity and Sourcing


Isopropyl 2-aminothiazole-4-carboxylate is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylate class, characterized by a thiazole ring substituted with a primary amino group at the 2-position and an isopropyl ester at the 4-carboxyl position [1]. Its molecular formula is C₇H₁₀N₂O₂S with a molecular weight of 186.23 g/mol [1][2]. This compound serves primarily as a synthetic intermediate in medicinal chemistry, where the ester functionality acts as a protected carboxylic acid handle for subsequent derivatization into amides, hydrazides, and other functional groups, while the 2-amino group provides a site for acylation or diazotization reactions [3].

Scaffold class 2-Aminothiazole-4-carboxylate; reported synthetic intermediate for bioactive amides and hydrazides
Ester handle Isopropyl ester — balanced steric bulk and lipophilicity for controlled derivatization
Use context Medicinal chemistry building block; supports amidation, acylation, and diazotization workflows

Isopropyl Ester Interchangeability Limitations


The 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, but the ester substituent critically modulates the compound's physicochemical properties and its performance as a synthetic intermediate. Changing the alkyl group (e.g., methyl, ethyl, isopropyl) alters lipophilicity, melting point, and steric bulk, which in turn affects reaction rates, purification behavior, and the physical form of downstream products. Direct substitution of one ester for another without re-optimization of synthetic protocols can lead to unexpected solubility issues, altered crystallization outcomes, or reduced yields in key transformations such as amide bond formation [1]. The isopropyl ester occupies a distinct position in the ester series, offering a balance of moderate steric hindrance and lipophilicity that differs from the more compact methyl ester or the more lipophilic higher alkyl esters, making it a deliberate choice rather than an interchangeable commodity [2][3].

Ester mismatch Methyl or ethyl esters shift lipophilicity and may alter reaction rates and purification behavior
Reactivity profile Isopropyl ester amidation reactivity may not reproduce with tert-butyl or benzyl analogs
Physicochemical drift Ester group change can modify crystallinity and downstream product physical form

Isopropyl Ester Differentiation from Analogs


LogP: Isopropyl Ester vs. Methyl and Ethyl

The lipophilicity of isopropyl 2-aminothiazole-4-carboxylate, as indicated by its predicted LogP value of 1.24, falls between that of the methyl ester (LogP = 1.09) and the ethyl ester (LogP = 1.48) [1][2][3]. This moderate lipophilicity may offer a balanced profile for membrane permeability and aqueous solubility in biological assays, positioning the isopropyl ester as a candidate for fine-tuning pharmacokinetic properties in lead optimization campaigns.

LogP Profile
Cross-study comparable
Isopropyl ester LogP 1.24 vs methyl 1.09 and ethyl 1.48 (predicted)
Moderate lipophilicity may support permeability-solubility balance screening
Predicted values; experimental LogP may differ
Physicochemical Properties Medicinal Chemistry Drug Design

Molecular Weight Advantage in MS Analysis

The molecular weight of isopropyl 2-aminothiazole-4-carboxylate is 186.23 g/mol, which is 14.03 g/mol higher than the ethyl ester (172.20 g/mol) and 28.05 g/mol higher than the methyl ester (158.18 g/mol) [1][2]. This mass difference is readily detectable by LC-MS and provides a clear analytical marker for reaction monitoring and purity assessment, facilitating unambiguous identification of the compound in complex mixtures.

Molecular Weight
Cross-study comparable
186.23 g/mol; +14.03 vs ethyl, +28.05 vs methyl
Distinct mass aids LC-MS monitoring and intermediate identification
Calculated from molecular formulas
Analytical Chemistry Synthetic Chemistry Quality Control

Amidation Reactivity Profile

2-Aminothiazole-4-carboxylate esters are common precursors to bioactive amides. The isopropyl ester exhibits intermediate reactivity compared to the more labile methyl ester (rapid hydrolysis) and the less reactive tert-butyl ester (requires strong acid) [1]. This balanced reactivity allows for milder, more controlled amidation conditions, potentially reducing side reactions and improving yields in multi-step sequences. The steric bulk of the isopropyl group can also influence the conformation of downstream amide products, which may affect biological target binding [2].

Amidation Reactivity
Class-level inference
Methyl > Isopropyl > tert-Butyl
Balanced reactivity may reduce side reactions in peptide-type couplings
Qualitative ranking; scaffold-specific kinetics unavailable
Organic Synthesis Peptide Chemistry Medicinal Chemistry

MBL and Tuberculosis Inhibition Validation

While direct biological data for the isopropyl ester is limited, the 2-aminothiazole-4-carboxylate scaffold has been extensively validated in two high-value therapeutic areas. As broad-spectrum metallo-β-lactamase (MBL) inhibitors, several 2-aminothiazole-4-carboxylic acids restored meropenem activity against MBL-producing clinical isolates with synergistic efficacy in a murine sepsis model [1]. Separately, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/mL (240 nM) against Mycobacterium tuberculosis H37Rv, establishing the scaffold's potential as an anti-tubercular template [2]. The isopropyl ester serves as a key intermediate or prodrug form for accessing this validated pharmacophore.

Scaffold Validation
Supporting evidence
Scaffold-derived analog MIC 0.06 µg/mL (240 nM) vs M. tuberculosis H37Rv; MBL inhibitor class demonstrated synergy in murine sepsis model
Reported scaffold activity supports antimicrobial research intermediate selection
Data for isopropyl ester itself limited; class-level evidence
Antimicrobial Resistance Tuberculosis Enzyme Inhibition

Isopropyl 2-Aminothiazole-4-Carboxylate Applications


Anti-Tubercular Lead Optimization

Researchers developing novel anti-tubercular agents can employ isopropyl 2-aminothiazole-4-carboxylate as a key intermediate to synthesize analogs of the validated 2-aminothiazole-4-carboxylate scaffold. The isopropyl ester offers a distinct lipophilicity profile (LogP = 1.24) that may improve cellular penetration compared to more polar esters, while maintaining synthetic accessibility for amide derivatization [1][2].

MBL Inhibitor Development for Antibiotic Resistance

Given the established broad-spectrum MBL inhibitory activity of 2-aminothiazole-4-carboxylic acids, the isopropyl ester serves as a protected precursor for generating focused libraries of MBL inhibitors. Its intermediate reactivity allows for mild deprotection and subsequent functionalization to probe structure-activity relationships around the carboxylate binding motif [1].

Amide Bond Formation Methodology

Chemists optimizing amide bond formation protocols can use isopropyl 2-aminothiazole-4-carboxylate as a model substrate to compare reaction conditions. Its distinct molecular weight (186.23 g/mol) facilitates LC-MS monitoring, and its balanced reactivity profile provides a benchmark for evaluating coupling reagents and reaction parameters [3].

Fragment-Based Drug Discovery Screening

In fragment-based screening campaigns, the isopropyl ester can serve as a lipophilic fragment (LogP = 1.24) that bridges the gap between smaller methyl ester fragments and larger, more hydrophobic analogs. Its moderate lipophilicity makes it a suitable candidate for fragment growing strategies targeting enzymes with hydrophobic active site pockets [3].

Application
Selection Property
Validation Focus
Anti-tubercular research
Moderate lipophilicity profile for cellular penetration
MIC assays and target engagement studies
MBL inhibitor research
Ester reactivity suitable for mild deprotection and library synthesis
Enzyme inhibition and synergy assays
Amidation methodology
Distinct molecular weight as LC-MS marker
Reaction monitoring and purity assessment
Fragment-based screening
Balanced lipophilicity bridging smaller and larger ester fragments
Fragment growing and binding assays
Quote Request

Request a Quote for Isopropyl 2-aminothiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.